4-cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-Cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a fluorobenzyl group, and a furan-2-yl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting with the preparation of the core triazole ring. One common approach is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the fluorobenzyl and furan-2-yl groups can be attached via nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activity.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a tool in molecular biology to investigate cellular processes.
Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Cyclopropyl-1-(3-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one
4-Cyclopropyl-1-(2-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one
4-Cyclopropyl-1-(4-fluorobenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
Uniqueness: The uniqueness of 4-cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one lies in its specific arrangement of functional groups, which can lead to distinct biological and chemical properties compared to its analogs. The presence of the fluorobenzyl group, in particular, can significantly influence its reactivity and interaction with biological targets.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound for various applications, from drug discovery to material science.
Properties
IUPAC Name |
4-cyclopropyl-2-[(4-fluorophenyl)methyl]-5-(furan-2-yl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-12-5-3-11(4-6-12)10-19-16(21)20(13-7-8-13)15(18-19)14-2-1-9-22-14/h1-6,9,13H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAHVGHZOYJGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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